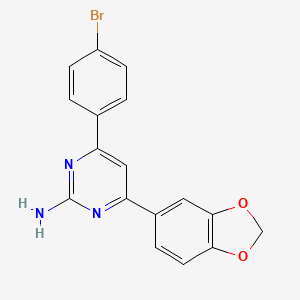

4,6-Bis(4-bromophenyl)pyrimidin-2-amine

Descripción general

Descripción

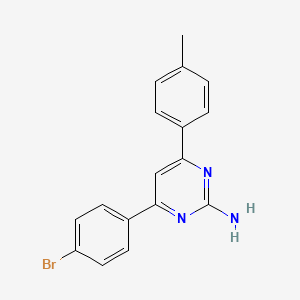

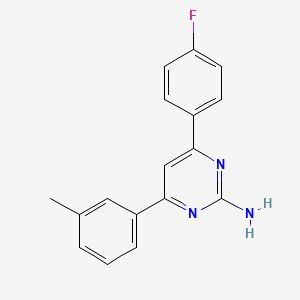

4,6-Bis(4-bromophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are six-membered aromatic heterocycles composed of two nitrogen atoms and four carbon atoms . Several 4,6-diarylpyrimidin-2-amine derivatives, including this compound, have shown anticancer properties .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves Claisen-Schmidt condensation . For instance, a series of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives has been synthesized by Claisen-Schmidt condensation .Molecular Structure Analysis

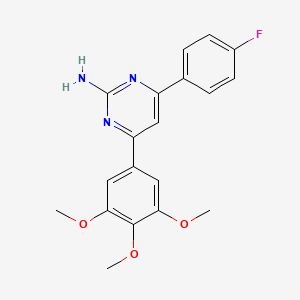

The molecular structure of this compound is characterized by the presence of a pyrimidine core with two bromophenyl groups attached at the 4 and 6 positions . The molecular formula of this compound is C16H11Br2N3 .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Potential

A study by Kumar et al. (2019) synthesized derivatives of 4,6-Bis(4-bromophenyl)pyrimidin-2-amine through Claisen-Schmidt condensation. These compounds showed significant antimicrobial potential against bacterial and fungal species, with notable potency against E. coli and C. albicans. Additionally, some derivatives exhibited high antiproliferative potential against human colorectal carcinoma, surpassing the efficacy of the reference drug 5-fluorouracil in Sulforhodamine B (SRB) assays (Kumar et al., 2019).

Corrosion Inhibition in Petroleum Industry

Sarkar et al. (2020) focused on the corrosion inhibition capabilities of pyrimidine derivatives, including variants of this compound, for oil well/tubing steel in acidic solutions. Their study found that these compounds demonstrated excellent corrosion mitigation properties, with high efficiency at low dosages, adhering to the substrate surface and acting as mixed-type corrosion inhibitors (Sarkar et al., 2020).

Tyrosine Kinase Inhibitors

Rewcastle et al. (1998) explored analogues of this compound as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other erbB family members. These compounds showed potent inhibition of EGFR in vitro and in A431 human epidermoid carcinoma cells (Rewcastle et al., 1998).

Applications in Organic Chemistry

Buchmeiser et al. (2001) reported on the synthesis of N,N-bis(pyrimid-2-yl)amine derivatives and their use in palladium catalysis for various coupling and amination reactions. This study highlights the versatility of pyrimidine-based compounds in organic synthesis (Buchmeiser et al., 2001).

Direcciones Futuras

The future research directions for 4,6-Bis(4-bromophenyl)pyrimidin-2-amine could involve further investigation into its anticancer properties and the development of potent anticancer chemotherapeutic agents . Additionally, more research is needed to fully characterize its physical and chemical properties, safety and hazards, and chemical reactions.

Mecanismo De Acción

Target of Action

The primary target of 4,6-Bis(4-bromophenyl)pyrimidin-2-amine is the Cyclin-Dependent Kinase 8 (CDK-8) protein . CDK-8 is a key regulator of cell cycle progression and transcription, making it a significant target in cancer research .

Mode of Action

This compound interacts with CDK-8 by binding to its ATP pocket . This interaction inhibits the kinase activity of CDK-8, leading to changes in cell cycle progression and transcription .

Biochemical Pathways

The inhibition of CDK-8 affects various biochemical pathways. It primarily impacts the cell cycle regulation and transcription pathways, leading to downstream effects such as cell cycle arrest and altered gene expression . .

Result of Action

The inhibition of CDK-8 by this compound leads to significant molecular and cellular effects. It can cause cell cycle arrest, leading to the inhibition of cell proliferation . This makes it a potential candidate for anticancer therapeutics .

Propiedades

IUPAC Name |

4,6-bis(4-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARZQOWZGNPJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)